N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamide core linked to a piperidine ring substituted with a cyanopyridine moiety. Its intricate molecular architecture makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and naphthamide intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 3-cyanopyridine with a suitable piperidine derivative under controlled conditions.
Coupling Reaction: The piperidine intermediate is then coupled with 1-naphthamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthamide or piperidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Uniqueness
What sets N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide apart from similar compounds is its unique combination of a naphthamide core and a cyanopyridine-substituted piperidine ring
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-15-19-7-4-12-25-22(19)27-13-10-17(11-14-27)16-26-23(28)21-9-3-6-18-5-1-2-8-20(18)21/h1-9,12,17H,10-11,13-14,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROGSIIIMPPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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